molecular formula C8H12N2O2 B1287311 1-Isobutyl-1H-pyrazole-4-carboxylic acid CAS No. 1006494-65-0

1-Isobutyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1287311
CAS No.: 1006494-65-0
M. Wt: 168.19 g/mol
InChI Key: GGCZGOHSQFDUNX-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is characterized by a pyrazole ring substituted with an isobutyl group at the 1-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of isobutyl hydrazine with ethyl acetoacetate followed by cyclization and subsequent oxidation can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isobutyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme, while the isobutyl group provides hydrophobic interactions. These interactions can disrupt the enzyme’s function, leading to its inhibition .

Comparison with Similar Compounds

    1H-Pyrazole-4-carboxylic acid: Lacks the isobutyl group, making it less hydrophobic.

    1-Isopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an isopropyl group instead of an isobutyl group.

    1-Benzyl-1H-pyrazole-4-carboxylic acid: Contains a benzyl group, increasing its aromatic character

Uniqueness: 1-Isobutyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The isobutyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets. This makes it a valuable scaffold for designing compounds with specific biological activities .

Properties

IUPAC Name

1-(2-methylpropyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZGOHSQFDUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006494-65-0
Record name 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
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